1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
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Overview
Description
1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzimidazole core, a piperazine ring, and a pyridine sulfonyl group. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated benzimidazole intermediate reacts with piperazine.
Attachment of the pyridine sulfonyl group: This step involves the sulfonylation of the piperazine ring using pyridine sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols, and bases such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions in cells.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, or other proteins that play a role in disease progression. The compound can modulate the activity of these targets, leading to therapeutic effects such as inhibition of cell proliferation, induction of apoptosis, or suppression of inflammation.
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-((4-(pyridin-3-yl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole: Lacks the sulfonyl group, which may affect its chemical reactivity and biological activity.
1-methyl-2-((4-(pyridin-2-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole: Similar structure but with a different position of the pyridine ring, potentially leading to different biological effects.
1-methyl-2-((4-(pyridin-4-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole: Another positional isomer with distinct chemical and biological properties.
Uniqueness
1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the pyridine sulfonyl group, in particular, enhances its potential as a therapeutic agent by improving its solubility, stability, and target specificity.
Properties
IUPAC Name |
1-methyl-2-[(4-pyridin-3-ylsulfonylpiperazin-1-yl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-21-17-7-3-2-6-16(17)20-18(21)14-22-9-11-23(12-10-22)26(24,25)15-5-4-8-19-13-15/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNDHGQNSOJXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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